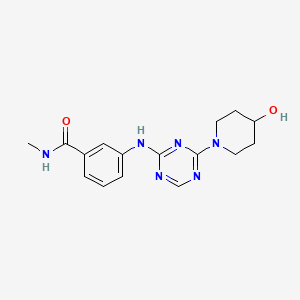
3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide
Cat. No. B8699440
M. Wt: 328.37 g/mol
InChI Key: WQUOPHGHTZDRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09334269B2
Procedure details


3-(4-Chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide (200 mg, 0.758 mmol) was dissolved in DMF (3034 μL, 0.758 mmol) at RT. To this solution was added N-ethyl-N-isopropylpropan-2-amine (145 μL, 0.834 mmol) and piperidin-4-ol (77 mg, 0.758 mmol). The resulting mixture was stirred at RT for 1 h, at which time LCMS showed mainly product. The reaction mixture was passed through an SCX-2 column with MeOH. The product was then eluted with 2.0 M NH3 in MeOH. After concentration, the crude was purified further by medium pressure silica gel chromatography using 60:40 CH2Cl2:(90:10:1 CH2Cl2:MeOH:NH4OH) as the eluent to afford 3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide (200 mg, 0.609 mmol, 80%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One







Name

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([NH:14][CH3:15])=[O:13])[N:3]=1.CN(C=O)C.C(N(C(C)C)C(C)C)C.[NH:33]1[CH2:38][CH2:37][CH:36]([OH:39])[CH2:35][CH2:34]1>CO.C(Cl)Cl>[NH4+:3].[OH-:13].[OH:39][CH:36]1[CH2:37][CH2:38][N:33]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]3[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=3)[C:12]([NH:14][CH3:15])=[O:13])[N:3]=2)[CH2:34][CH2:35]1 |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
|
|
Name
|
|
|
Quantity
|
3034 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
145 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
77 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at RT for 1 h, at which time LCMS
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The product was then eluted with 2.0 M NH3 in MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude was purified further by medium pressure silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[NH4+].[OH-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1CCN(CC1)C1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.609 mmol | |
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 160.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
